Isomethiozin
Overview
Description
Isomethiozin is a triazine-based herbicide, a class of chemicals widely used for controlling undesirable vegetation. The determination method for Isomethiozin involves differential-pulse polarography, indicating its chemical complexity and the necessity for precise analytical techniques for its study and application in environments like soil (J. F. Arranz Valentín et al., 1988).
Synthesis Analysis
The synthesis of compounds similar to Isomethiozin often involves complex reactions. For instance, organozinc reagents have been used in the synthesis of various organic compounds, demonstrating the potential methodologies that could be applied to Isomethiozin's synthesis (Bo Chen & Shengming Ma, 2013). These methods show the intricate steps and conditions required for the formation of such compounds.
Molecular Structure Analysis
Analyzing the molecular structure of compounds like Isomethiozin can involve techniques such as X-ray crystallography and high-voltage electron microscopy (HVEM), which reveal the molecular-scale-ordered structures through interactions like hydrogen bonding (Cuc Kim Trinh et al., 2019). These analyses help in understanding the geometric configuration and spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
Isomethiozin's chemical reactivity and properties can be inferred from studies on similar compounds, where the reactivity with carbon dioxide (CO2) and the catalytic role of metals in these reactions are highlighted. Such studies demonstrate the functional group compatibility and reaction mechanisms that might be applicable to Isomethiozin (C. Yeung & V. Dong, 2008).
Physical Properties Analysis
The physical properties of similar compounds are critical for understanding their behavior in different environments. The stability and structural characteristics under various conditions, such as changes in pH and temperature, can provide insights into the physical stability and applicability of Isomethiozin (Fengxia Geng et al., 2008).
Chemical Properties Analysis
The chemical properties, such as isomerization and the presence of functional groups, play a crucial role in the reactivity and applications of compounds like Isomethiozin. Studies focusing on isocyanide chemistry, for example, reveal the potential for cascade reactions and the formation of complex structures, which could be relevant for understanding the chemical behavior of Isomethiozin (S. Lang, 2013).
Scientific Research Applications
Laminin Isoforms in Tissue Engineering
Laminin isoforms, such as laminin-511 and -521, have been studied for their potential in tissue engineering. These isoforms significantly enhance in vitro adhesion, proliferation, and differentiation of human corneal endothelial cells. This finding is critical for clinical applications in tissue engineering therapy, especially in the context of corneal transplantation and repair (Okumura et al., 2015).
Isoforms in Drug Design
The study of helical bimetallic assemblies and their isomers has implications in drug design. However, the research indicates that no current approach satisfactorily meets the criteria for practical application in healthcare. This highlights the need for more research in the development of optically pure and non-racemising compounds, which are essential for drug design applications (Howson & Scott, 2011).
Enzymatic Synthesis in Bioplastics
Research on isosorbide, a stiff bicyclic diol, focuses on its potential as a building block for bioplastics. The enzymatic synthesis of isosorbide 5-methacrylate, which is highly regioselective and scalable, offers a pathway to produce rigid bioplastics with diverse properties. This could lead to significant advancements in the production of environmentally friendly plastics (Matt et al., 2018).
Stable Isotopes in Nutritional Monitoring
Stable isotope techniques are utilized to investigate nutritional deficiencies and the effects of supplementation in various diets. This approach, particularly in the context of developing regions, can provide insights into nutritional status and contribute to broader health and economic improvements (Valencia & Iyengar, 2002).
Isotopic Techniques in Biochemistry and Genetics
properties
IUPAC Name |
6-tert-butyl-4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-8(2)7-13-16-10(17)9(12(3,4)5)14-15-11(16)18-6/h7-8H,1-6H3/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTLOILRKLUURT-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NN1C(=O)C(=NN=C1SC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=N/N1C(=O)C(=NN=C1SC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isomethiozin | |
CAS RN |
57052-04-7 | |
Record name | Isomethiozin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057052047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-tert-butyl-4-isobutylidenamino-3-methylthio-1,2,4-triazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMETHIOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A586128A8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.